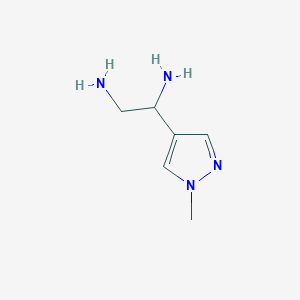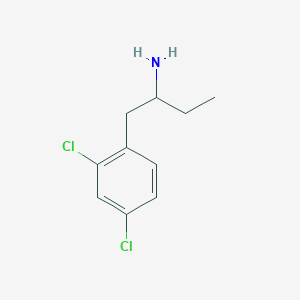
1-(2,4-Dichlorophenyl)butan-2-amine
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)butan-2-amine is a chemical compound with the molecular formula C10H13Cl2N . It has a molecular weight of 218.13 . The compound is a pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the addition of 4-fluoro-phenyl boroxine to 4-chloro-1-(2,4-dichloro phenyl)butan-1-one using the Rh/(R, R, R, R)-WingPhos L 21 . This method has excellent functional group compatibility .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13Cl2N/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6,9H,2,5,13H2,1H3 . The InChI key is MXSWGTIGKBARQA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 218.13 and a molecular formula of C10H13Cl2N .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Analytical Methods
The assessment of organochlorine compounds, including chlorophenols, highlights their moderate to considerable toxic effects on mammalian and aquatic life, with their persistence in the environment being variable depending on the presence of adapted microflora capable of biodegrading these compounds. Chlorophenols have been identified for their strong organoleptic effects, suggesting their significant impact on water quality and aquatic ecosystems (K. Krijgsheld & A. D. Gen, 1986).
Research on 2,4-D herbicide, a chlorophenoxy compound, emphasizes its widespread use in agriculture and the resulting environmental exposure. Studies have advanced rapidly in toxicology and mutagenicity, indicating a need for future research focused on molecular biology and the assessment of exposure in human or other vertebrate bioindicators (Natana Raquel Zuanazzi, N. C. Ghisi, & E. C. Oliveira, 2020).
Biomedical Applications
The development of adhesive materials inspired by mussel adhesive proteins, particularly focusing on catechol-conjugated chitosan, shows promise for biomedical applications. The conjugation of catechol onto chitosan enhances its solubility and mimics the wet-resistant adhesion of mussels, indicating potential uses in wound healing, tissue sealants, and hemostatic materials (J. Ryu, Seonki Hong, & Haeshin Lee, 2015).
Chitosan, due to its unique properties including the presence of primary amino groups, has been explored for the removal of particulate and dissolved contaminants, highlighting its application in environmental remediation and potentially in medical devices for adsorbing harmful substances from biological systems (E. Guibal, Maurice Van Vooren, B. Dempsey, & J. Roussy, 2006).
Wirkmechanismus
Target of Action
The primary target of 1-(2,4-Dichlorophenyl)butan-2-amine is proteins involved in the evolutionary cycle of Trypanosoma cruzi, a parasite responsible for Chagas disease . These proteins include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
Molecular docking and dynamics simulations suggest that this compound acts on the active site of the CYP51 receptor . It forms hydrogen interactions that establish a stable complex with the target .
Biochemical Pathways
Its interaction with the cyp51 receptor suggests it may influence the sterol biosynthesis pathway, as cyp51 plays a crucial role in this process .
Pharmacokinetics
Predictive pharmacokinetics by mpo-based admet suggest that the compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
In vitro tests showed that this compound has a significant inhibitory effect on the proliferation of Trypanosoma cruzi . The compound showed stable pharmacodynamics against the CYP51 target, but can form reactive metabolites from N-conjugation and C=C epoxidation .
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6,9H,2,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSWGTIGKBARQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



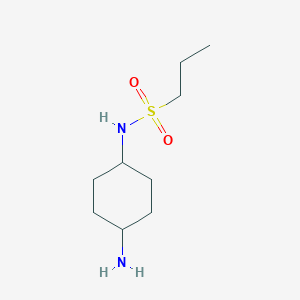
![4-[Ethyl(propyl)carbamoyl]benzoic acid](/img/structure/B1461261.png)

![1-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1461264.png)


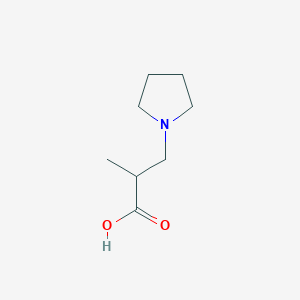
![3-[(2-Ethoxyethoxy)methyl]-2-methylaniline](/img/structure/B1461268.png)

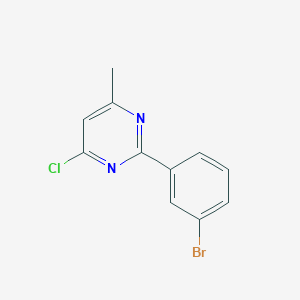
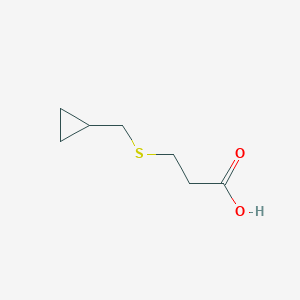
![2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1461275.png)
